1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione
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Overview
Description
1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product with good yield . The reaction conditions are carefully controlled to ensure the formation of the indoline-2,3-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the indoline-2,3-dione moiety, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.
Scientific Research Applications
1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid with an indole nucleus, involved in various metabolic pathways.
Uniqueness
1-(((5-Methylpyridin-2-yl)amino)methyl)indoline-2,3-dione is unique due to its specific substitution pattern and the presence of both indoline and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[(5-methylpyridin-2-yl)amino]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-12-5-3-2-4-11(12)14(19)15(18)20/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZVQMGXSSRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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